molecular formula C18H20N2O B015659 6-Benzyloxygramine CAS No. 57765-22-7

6-Benzyloxygramine

Cat. No. B015659
CAS RN: 57765-22-7
M. Wt: 280.4 g/mol
InChI Key: ARPLSLHBKDIBNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Benzyloxygramine involves various chemical reactions, including the reaction of specific precursors with carbon disulfide in water/pyridine mixtures or with benzyl bromide in methanolic ammonia water to obtain derivatives with specific molecular formulas (Hwang et al., 2006). These syntheses highlight the versatility and complexity of pathways to obtain benzylated compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one obtained by Hwang et al., crystallizes in the monoclinic space group, showcasing extensive intermolecular hydrogen bonding and π-π stacking interactions. These structural features are pivotal for the physical and chemical properties of such compounds (Hwang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 6-Benzyloxygramine derivatives involves multielectron redox behavior with liquid crystalline properties, as demonstrated by the synthesis of poly(6-azulenylethynyl)benzene derivatives exhibiting multielectron redox properties and columnar mesophases (Ito et al., 2003). These reactions are indicative of the compound's ability to undergo complex transformations and its potential utility in various applications.

Physical Properties Analysis

The physical properties, such as density, crystal structure, and hydrogen bonding patterns, are crucial for understanding the stability and solubility of 6-Benzyloxygramine derivatives. The detailed crystallographic analysis provides insights into the compound's solid-state characteristics, which are essential for material science and pharmaceutical applications (Hwang et al., 2006).

Scientific Research Applications

Synthesis and Biological Activity

  • Research has explored synthesizing novel compounds from eugenol, including 1,3-benzoxazine and aminomethyl compounds, to study their biological activity. Such compounds, including derivatives similar to 6-benzyloxygramine, have shown toxicity in brine shrimp lethality tests, indicating potential for further bioactivity studies (Rudyanto et al., 2014).

Pharmaceutical Development

  • In pharmaceutical research, 6-benzyloxygramine derivatives have been investigated for their potential in drug design. For example, 5-benzyloxygramine was identified as a stabilizer in non-native protein–protein interactions, particularly in the context of antiviral drug design against coronavirus diseases. This indicates the potential of such compounds in developing new therapeutic agents (Lin et al., 2020).

Chemical Synthesis and Analysis

  • Studies have been conducted on the synthesis of hydroxyskatoles, where methods involving hydrogenolysis of benzyloxygramines were described. This research contributes to the broader understanding of chemical synthesis processes and the potential applications of these compounds in various fields (Heacock & Hutzinger, 1964).

Antimicrobial and Antitubercular Applications

  • The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide and its derivatives, which are structurally related to 6-benzyloxygramine, has shown promising activity against Mycobacterium tuberculosis, indicating potential applications in antimicrobial and antitubercular therapy (Nimbalkar et al., 2018).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 6-Benzyloxygramine .

properties

IUPAC Name

N,N-dimethyl-1-(6-phenylmethoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-10-16(8-9-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPLSLHBKDIBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293837
Record name 6-Benzyloxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxygramine

CAS RN

57765-22-7
Record name 57765-22-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Benzyloxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RM Acheson, AR Hands - Biochimica et Biophysica Acta, 1961 - Elsevier
… Electrophoresis (4o min) showed the presence of 6-benzyloxygramine and 6-benzyloxyskatole but no 6-hydroxyskatole. The last was replaced by 6-sulphatoxyskatole which moved …
RA Heacock, O Hutzinger - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
… The hydrogenation of 6-benzyloxygramine or 6-benzyloxyskatole in ethyl acetate at 34 … Under more vigorous hydrogenation conditions, 6-benzyloxygramine and 6-benzyloxyskatole, or …
Number of citations: 24 cdnsciencepub.com
AR Saghir, JW Cowan, JP Salji - Nature, 1966 - nature.com
… 6-Hydroxyskatole was prepared according to the method of Heacock• from 6-benzyloxygramine by catalytic hydrogenation. The compound was administered to 150-g Sprague-Dawley …
Number of citations: 25 0-www-nature-com.brum.beds.ac.uk
A Sohler - Nature, 1966 - nature.com
… 6-Hydroxyskatole was prepared according to the method of Heacock• from 6-benzyloxygramine by catalytic hydrogenation. The compound was administered to 150-g Sprague-Dawley …
Number of citations: 2 0-www-nature-com.brum.beds.ac.uk
DW Weisgerber - 1965 - search.proquest.com
… Heacock and Hutzinger have recently reported that the catalytic hydrogenation of 6-benzyloxyskatole or 6-benzyloxygramine in ethyl acetate with palladium on charcoal gave, in …
S Nanjappa - 1962 - search.proquest.com
… The most active compounds were 5- and 6~benzyloxygramine. The antagonistic effect of these compounds to 5-hydLroxytryptamine developed slowly and became irreversible and the …
H Fujita, R Nishikawa, O Sasamoto… - The Journal of …, 2019 - ACS Publications
A new method for the substitution of 3-[(dimethylamino)methyl]indoles (gramines) with malonate-based nucleophiles was developed using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT…
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
Y Li - 1992 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS T his manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …

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